molecular formula C13H16O3 B2788115 (2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetic acid CAS No. 109978-87-2

(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetic acid

Cat. No. B2788115
CAS RN: 109978-87-2
M. Wt: 220.268
InChI Key: OICDBQRYNGOYQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)acetic acid, also known as 2,2-dimethyl-3,4-dihydro-2H-chromen-6-ylacetic acid, is an organic compound with a molecular formula of C10H12O3. It is a derivative of chromene, a type of polycyclic aromatic hydrocarbon (PAH). This compound has been studied for its potential applications in various fields, including synthesis, biochemistry, and pharmacology.

Mechanism of Action

2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)acetic acid has been shown to act as an inhibitor of the enzyme acetylcholinesterase. This enzyme is involved in the regulation of neurotransmission in the brain, and its inhibition can lead to increased levels of acetylcholine, which can cause increased alertness and focus.
Biochemical and Physiological Effects
2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)acetic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to be an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission in the brain. This inhibition can lead to increased levels of acetylcholine, which can cause increased alertness and focus. It has also been found to have antioxidant and anti-inflammatory properties, and to be effective in the treatment of certain types of cancer.

Advantages and Limitations for Lab Experiments

2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)acetic acid can be used in a variety of laboratory experiments. One of the advantages of using this compound is that it is commercially available, meaning that it is easy to obtain for use in experiments. It is also relatively stable and can be stored for extended periods of time. However, it is important to note that this compound can be toxic in high concentrations, and it is important to take proper safety precautions when using it in laboratory experiments.

Future Directions

The potential applications of (2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetic acid-3,4-dihydro-2H-chromen-6-yl)acetic acid are vast and varied. Future research could focus on exploring its potential as a therapeutic agent for various diseases, such as cancer, Alzheimer’s disease, and Parkinson’s disease. It could also be studied for its ability to modulate neurotransmission and its potential as an antioxidant and anti-inflammatory agent. Additionally, further research could be conducted to better understand the mechanisms of action of this compound and its potential side effects.

Synthesis Methods

2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)acetic acid can be synthesized from the reaction of (2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetic acid-3,4-dihydro-2H-chromen-6-yl chloride with sodium acetate in a polar protic solvent, such as ethanol or methanol. The reaction is conducted in the presence of a base, such as sodium hydroxide. The product is then purified by recrystallization.

Scientific Research Applications

2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)acetic acid has been studied for its potential applications in various fields. It has been used as a starting material for the synthesis of various chromene derivatives, including chromene-based dyes, drugs, and photochemical sensitizers. It has also been used in the synthesis of biologically active compounds, such as inhibitors of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission in the brain.

properties

IUPAC Name

2-(2,2-dimethyl-3,4-dihydrochromen-6-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-13(2)6-5-10-7-9(8-12(14)15)3-4-11(10)16-13/h3-4,7H,5-6,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OICDBQRYNGOYQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(O1)C=CC(=C2)CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.